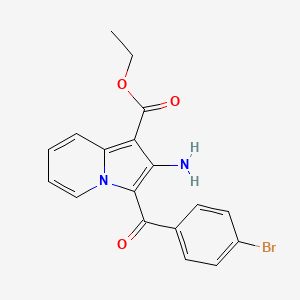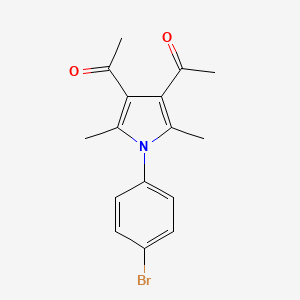![molecular formula C12H9N7O3 B11486122 4-[(2H-3,4'-bi-1,2,4-triazol-5-ylcarbonyl)amino]benzoic acid](/img/structure/B11486122.png)
4-[(2H-3,4'-bi-1,2,4-triazol-5-ylcarbonyl)amino]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2H-3,4’-bi-1,2,4-triazol-5-ylcarbonyl)amino]benzoic acid is a complex organic compound that features a benzoic acid moiety linked to a bi-1,2,4-triazole structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2H-3,4’-bi-1,2,4-triazol-5-ylcarbonyl)amino]benzoic acid typically involves the following steps:
Formation of the bi-1,2,4-triazole core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the benzoic acid moiety: This step involves the coupling of the bi-1,2,4-triazole core with a benzoic acid derivative, often using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[(2H-3,4’-bi-1,2,4-triazol-5-ylcarbonyl)amino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the triazole or benzoic acid moieties are substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-[(2H-3,4’-bi-1,2,4-triazol-5-ylcarbonyl)amino]benzoic acid has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Materials Science: It is used in the development of coordination polymers and metal-organic frameworks (MOFs) due to its ability to form stable complexes with metal ions.
Biology: The compound is studied for its role in inhibiting specific enzymes and pathways, making it a candidate for drug development.
Industry: It is used in the synthesis of advanced materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 4-[(2H-3,4’-bi-1,2,4-triazol-5-ylcarbonyl)amino]benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The bi-1,2,4-triazole moiety can form hydrogen bonds and coordinate with metal ions, affecting the activity of enzymes or the stability of protein structures. This interaction can lead to the inhibition of enzyme activity or the modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
5,5’-Diamino-3,3’-bis-1,2,4-triazole: Similar in structure but lacks the benzoic acid moiety.
3,5-Bis(1’,2’,4’-triazol-1’-yl)pyridine: Contains a pyridine ring instead of a benzoic acid moiety.
4,4’-(4-Amino-1,2,4-triazol-3,5-diyl)dibenzoic acid: Similar structure but with an additional benzoic acid moiety.
Uniqueness
4-[(2H-3,4’-bi-1,2,4-triazol-5-ylcarbonyl)amino]benzoic acid is unique due to its combination of a bi-1,2,4-triazole core with a benzoic acid moiety. This structure allows it to participate in a wide range of chemical reactions and form stable complexes with metal ions, making it valuable in both medicinal chemistry and materials science.
Properties
Molecular Formula |
C12H9N7O3 |
|---|---|
Molecular Weight |
299.25 g/mol |
IUPAC Name |
4-[[3-(1,2,4-triazol-4-yl)-1H-1,2,4-triazole-5-carbonyl]amino]benzoic acid |
InChI |
InChI=1S/C12H9N7O3/c20-10(15-8-3-1-7(2-4-8)11(21)22)9-16-12(18-17-9)19-5-13-14-6-19/h1-6H,(H,15,20)(H,21,22)(H,16,17,18) |
InChI Key |
FRXSGROWPWGTFD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)NC(=O)C2=NC(=NN2)N3C=NN=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![11-methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-5(6H)-one](/img/structure/B11486039.png)
![1-[(4-cyclohexyl-3-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)methyl]piperidine-4-carboxamide](/img/structure/B11486041.png)
![methyl 3,4,5-trimethoxy-2-{[(1,3,6-trimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)sulfonyl]amino}benzoate](/img/structure/B11486044.png)

![4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)-N-[2-(trifluoromethyl)phenyl]butanamide](/img/structure/B11486058.png)
![{1-[4-(3,5-dimethylphenoxy)butyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B11486059.png)
![1'-ethyl-1,3-bis(4-methylphenyl)spiro[imidazolidine-2,3'-indol]-2'(1'H)-one](/img/structure/B11486065.png)
![1-[(2,5-dimethoxyphenyl)sulfonyl]-N-(2-phenoxyethyl)prolinamide](/img/structure/B11486084.png)
![4-[4-({4-[4-(Morpholin-4-ylcarbonyl)-2-nitrophenyl]piperazin-1-yl}sulfonyl)phenyl]pyrrolidin-2-one](/img/structure/B11486091.png)
![N-[1-cyclopentyl-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]pentanamide](/img/structure/B11486102.png)


![2-({[2-(1-adamantyl)-1,3-thiazol-4-yl]methyl}thio)-1-cyclopropyl-5-(trifluoromethyl)-1H-benzimidazole](/img/structure/B11486119.png)

